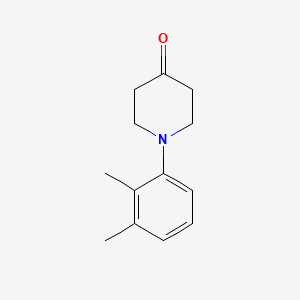

1-(2,3-Dimethylphenyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-4-3-5-13(11(10)2)14-8-6-12(15)7-9-14/h3-5H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJVIJIPTFNWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCC(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640963 | |

| Record name | 1-(2,3-Dimethylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-78-7 | |

| Record name | 1-(2,3-Dimethylphenyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Advancements for 1 2,3 Dimethylphenyl Piperidin 4 One and Analogues

Established Synthetic Strategies for Piperidin-4-one Core Formation

The construction of the piperidin-4-one scaffold is a critical step and can be achieved through several classic and modern organic reactions. These methods offer different advantages in terms of substrate scope, efficiency, and stereocontrol.

Mannich Condensation Reactions in Piperidin-4-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This multicomponent reaction typically involves the condensation of a primary amine or ammonia, an aldehyde, and a ketone with two enolizable α-hydrogens. nih.govchemrevlett.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enolate of the ketone, followed by a second condensation to form the piperidine (B6355638) ring.

The general mechanism involves the following key steps:

Formation of an iminium ion from the reaction of an amine and an aldehyde.

Tautomerization of a ketone to its enol form.

Attack of the enol on the iminium ion.

Intramolecular cyclization and dehydration to yield the piperidin-4-one.

This one-pot synthesis is highly valued for its atom economy and the ability to generate complex structures from simple starting materials.

| Reactants | Catalyst/Solvent | Key Features |

| Primary Amine, Aldehyde, Ketone | Acid or Base Catalysis | One-pot, multicomponent reaction, good for creating substituted piperidinones. |

Dieckmann Cyclization Approaches to Piperidin-4-ones

The Dieckmann cyclization, an intramolecular Claisen condensation, provides another robust route to the piperidin-4-one core. researchgate.netdtic.mil This method involves the base-promoted intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target piperidin-4-one. The starting diester is typically prepared by the double Michael addition of a primary amine to an α,β-unsaturated ester.

The sequence of reactions is as follows:

Michael addition of a primary amine to two equivalents of an acrylate ester to form a diester.

Base-catalyzed intramolecular cyclization (Dieckmann condensation) of the diester to form a cyclic β-keto ester.

Hydrolysis and decarboxylation of the β-keto ester to afford the piperidin-4-one.

This approach is particularly useful for the synthesis of unsubstituted or symmetrically substituted piperidin-4-ones.

| Starting Material | Key Reaction Steps | Advantages |

| Primary Amine, Acrylate Ester | Michael Addition, Dieckmann Cyclization, Hydrolysis, Decarboxylation | Good for unsubstituted or symmetrically substituted piperidin-4-ones. |

Alkene Cyclization in Piperidine Ring Construction

Modern synthetic methods have introduced various alkene cyclization strategies for the construction of the piperidine ring. These methods often involve transition-metal catalysis and offer high levels of control over stereochemistry. One such approach is the intramolecular hydroamination of aminoalkenes, where a nitrogen-hydrogen bond adds across a carbon-carbon double bond within the same molecule.

Palladium-catalyzed and other transition-metal-catalyzed cyclizations of unsaturated amines or amides have been developed, providing access to a wide range of substituted piperidines. These reactions can proceed through various mechanisms, including Wacker-type oxidative cyclization and radical cyclizations.

Hydrosilylation Methods for Piperidine Derivatives

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, can also be employed in the synthesis of piperidine derivatives. This method often involves the reduction of pyridine precursors. The catalytic hydrosilylation of pyridines, followed by hydrolysis, can yield piperidones or piperidines. This approach can be advantageous for creating specific substitution patterns on the piperidine ring that might be difficult to achieve through other methods.

Targeted Synthesis of 1-(2,3-Dimethylphenyl)piperidin-4-one and its Direct Derivatives

Once the piperidin-4-one core is synthesized, the next critical step is the introduction of the 2,3-dimethylphenyl group onto the nitrogen atom. This is typically achieved through N-arylation reactions.

Approaches to N-Substitution with 2,3-Dimethylphenyl Moiety

Several methods are available for the N-arylation of piperidin-4-one, with the choice of method often depending on the specific substrates and desired reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. chemrxiv.orgresearchgate.netrug.nl It involves the reaction of an amine (in this case, piperidin-4-one) with an aryl halide or triflate (such as 1-bromo-2,3-dimethylbenzene or 1-iodo-2,3-dimethylbenzene) in the presence of a palladium catalyst and a suitable ligand. The reaction is known for its broad substrate scope and tolerance of various functional groups.

A typical Buchwald-Hartwig amination would involve:

Aryl Halide: 1-Bromo-2,3-dimethylbenzene or 1-Iodo-2,3-dimethylbenzene

Amine: Piperidin-4-one

Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃

Ligand: A phosphine ligand, such as Xantphos or BINAP

Base: A strong base, such as NaOt-Bu or K₃PO₄

Solvent: An inert solvent, such as toluene or dioxane

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1-Bromo-2,3-dimethylbenzene | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | High |

| 1-Iodo-2,3-dimethylbenzene | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | Good to High |

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution can be a viable method for N-arylation. nih.gov However, for an electron-rich aromatic ring like 2,3-dimethylbenzene, this reaction is generally not feasible unless harsh conditions are employed or a strong activating group is present on the ring.

Reductive Amination: An alternative approach involves the reductive amination of a dicarbonyl compound with 2,3-dimethylaniline. This method would construct the N-aryl piperidone ring in a more convergent manner. While less common for this specific target, it remains a potential synthetic strategy. researchgate.net

Functionalization at the Piperidin-4-one Ring

The piperidin-4-one scaffold, central to the structure of this compound, offers multiple reactive sites for chemical modification. Functionalization can be strategically performed at the nitrogen atom (N-1), the carbonyl carbon (C-4), and the carbons alpha to the carbonyl group (C-3 and C-5), enabling the synthesis of a diverse library of analogues.

Functionalization at the N-1 Position: The secondary amine in piperidin-4-one precursors is readily functionalized. For instance, N-arylsulfonyl derivatives can be synthesized through base-catalyzed arylsulfonation using reagents like pyridine in dichloromethane at room temperature rsc.org. Another modification involves the reaction with acryloyl chloride in the presence of triethylamine to yield N-acryloyl-3,5-bis(ylidene)-4-piperidones rsc.org. These reactions highlight the nucleophilic character of the nitrogen atom, allowing for the introduction of various substituents to modulate the molecule's properties.

Functionalization at the C-4 Carbonyl Group: The ketone moiety at the C-4 position is a versatile handle for derivatization. Standard carbonyl chemistry allows for the synthesis of a wide range of analogues. Condensation reactions with thiosemicarbazide or hydroxylamine (B1172632) hydrochloride lead to the formation of the corresponding thiosemicarbazone and oxime derivatives, respectively biomedpharmajournal.orgresearchgate.netchemrevlett.com. These reactions typically involve nucleophilic addition to the carbonyl carbon, followed by dehydration.

Functionalization at the C-3 and C-5 Positions: The α-carbons adjacent to the carbonyl group (C-3 and C-5) are susceptible to enolate-based reactions. A prominent example is the acid- or base-catalyzed Knoevenagel or Claisen-Schmidt condensation with various aromatic aldehydes. This reaction yields 3,5-bis(arylidene)piperidin-4-one derivatives, effectively introducing substituents on both sides of the carbonyl group rsc.org. The reactivity of these positions is crucial for creating compounds with extended conjugation and varied steric and electronic profiles.

The table below summarizes selected functionalization reactions on the piperidin-4-one ring.

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-1 | Arylsulfonation | Arylsulfonyl chloride, Pyridine, CH₂Cl₂ | N-Arylsulfonyl-piperidin-4-one | rsc.org |

| N-1 | Acryloylation | Acryloyl chloride, Triethylamine, CH₂Cl₂ | N-Acryloyl-piperidin-4-one | rsc.org |

| C-4 | Thiosemicarbazone Formation | Thiosemicarbazide | Piperidin-4-one thiosemicarbazone | biomedpharmajournal.orgresearchgate.net |

| C-4 | Oxime Formation | Hydroxylamine hydrochloride | Piperidin-4-one oxime | researchgate.netchemrevlett.com |

| C-3, C-5 | Knoevenagel Condensation | Aromatic aldehydes, Acid/Base catalyst | 3,5-Bis(arylidene)piperidin-4-one | rsc.org |

Green Chemistry Principles in Piperidin-4-one Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact, reduce waste, and improve safety and efficiency. The synthesis of piperidin-4-one and its analogues has benefited significantly from such advancements, moving away from classical methods towards more sustainable alternatives.

Key green approaches include the use of environmentally benign solvents, development of one-pot multicomponent reactions, and the application of alternative energy sources like microwave irradiation.

Use of Greener Solvents: A significant advancement is the replacement of volatile organic solvents with greener alternatives. Deep Eutectic Solvents (DESs), such as those formed from choline chloride-glucose or glucose-urea, have been successfully employed as effective and inexpensive reaction media for the synthesis of piperidin-4-one derivatives researchgate.net. Similarly, water has been utilized as a solvent for the one-pot, multi-component synthesis of highly substituted piperidines, often facilitated by a surfactant like sodium lauryl sulfate (SLS) under ambient conditions scispace.com.

One-Pot and Multicomponent Reactions: One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly desirable as they reduce solvent usage, purification steps, and waste generation. An efficient one-pot process for N-substituted piperidones has been developed using simple carbonate bases, which provides superior atom economy and minimizes waste streams compared to the traditional Dieckman cyclization approach acs.orgnih.gov. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, further exemplify green synthesis by maximizing efficiency and atom economy scispace.comnih.govresearchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields tandfonline.comnih.gov. The synthesis of various piperidine-containing heterocyclic compounds, including quinolinyl thiosemicarbazones and other acetamide derivatives, has been efficiently achieved using microwave-assisted protocols nih.govmdpi.com. This technique offers a significant advantage in terms of energy efficiency and process intensification.

The following table details various green synthetic methods applied to the synthesis of piperidin-4-one analogues.

| Green Principle | Methodology | Key Features | Example Product Class | Reference |

|---|---|---|---|---|

| Alternative Solvents | Use of Deep Eutectic Solvents (DES) | Glucose-urea or Choline chloride-glucose as reaction medium. | 2,6-bis(hydroxyphenyl)piperidin-4-ones | researchgate.net |

| Alternative Solvents | Aqueous Synthesis | Water as solvent, room temperature, surfactant catalyst (SLS). | Highly substituted piperidines | scispace.com |

| Atom Economy / Process Efficiency | One-Pot Synthesis | Direct alkylation using carbonate bases, avoiding multi-step sequences. | N-substituted piperidones | acs.orgnih.gov |

| Alternative Energy Source | Microwave Irradiation | Rapid heating, reduced reaction times (minutes vs. hours), improved yields. | Piperidino 2-thioxoimidazolidin-4-ones | tandfonline.com |

| Atom Economy / Process Efficiency | Four-Component Condensation | Combines diketene, tosyl imine, aldehyde, and methanol in one pot. | 2,6-disubstituted piperid-4-ones | nih.gov |

Chemical Transformations and Derivatization Strategies of 1 2,3 Dimethylphenyl Piperidin 4 One

Reactions at the Ketone Functionality (C-4 Position)

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a key site for a range of chemical modifications, enabling the introduction of new functional groups and the extension of the molecular scaffold.

Formation of Imine Derivatives (e.g., Semicarbazones, Oximes)

The ketone at the C-4 position readily undergoes condensation reactions with primary amine derivatives to form various imines. These reactions are fundamental in creating compounds with altered steric and electronic properties at this position.

Semicarbazones: The reaction of 1-(2,3-dimethylphenyl)piperidin-4-one with semicarbazide (B1199961) hydrochloride in a suitable solvent, such as ethanol, and in the presence of a base like sodium acetate, yields the corresponding semicarbazone. This reaction involves the nucleophilic attack of the semicarbazide on the carbonyl carbon, followed by dehydration.

General Reaction Scheme for Semicarbazone Formation:

this compound + Semicarbazide hydrochloride → this compound semicarbazone + H₂O

Oximes: Similarly, treatment of this compound with hydroxylamine (B1172632) hydrochloride results in the formation of the corresponding oxime. This reaction is also typically carried out in a protic solvent and may be facilitated by a mild base to neutralize the hydrochloride salt.

General Reaction Scheme for Oxime Formation:

this compound + Hydroxylamine hydrochloride → this compound oxime + H₂O

These imine derivatives are often crystalline solids and serve as valuable intermediates for further synthetic transformations or for biological evaluation.

| Derivative | Reagent | General Conditions |

| Semicarbazone | Semicarbazide hydrochloride | Ethanolic solution, reflux, with a mild base (e.g., sodium acetate) |

| Oxime | Hydroxylamine hydrochloride | Ethanolic or aqueous solution, often with a mild base |

Modifications of the Piperidine Nitrogen (N-1 Position)

The tertiary amine at the N-1 position of the piperidine ring is a nucleophilic center that can participate in various reactions, allowing for the introduction of a wide array of substituents.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. These reactions typically proceed via an SN2 mechanism and may be facilitated by a base to scavenge the acid produced. Quaternization of the nitrogen can also occur with an excess of the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction introduces an amide functionality, which can significantly alter the electronic properties of the nitrogen atom, reducing its basicity and nucleophilicity.

Reductive Amination: While the nitrogen in this compound is already substituted, related piperidin-4-ones with a secondary amine at the N-1 position can be synthesized and subsequently modified. Reductive amination of a primary amine with a suitable precursor would be a common strategy.

| Modification | Reagent Type | Functional Group Introduced |

| N-Alkylation | Alkyl halides, sulfates | Alkyl group |

| N-Acylation | Acyl chlorides, anhydrides | Acyl group (amide) |

Derivatization of the 2,3-Dimethylphenyl Substituent

The 2,3-dimethylphenyl ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The existing substituents on the ring, namely the two methyl groups and the piperidin-4-one moiety, will influence the position of the incoming electrophile.

The two methyl groups are ortho, para-directing and activating. The piperidin-4-one group, connected via the nitrogen atom, is also generally considered an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen that can be donated to the aromatic ring through resonance. The combined directing effects of these groups will determine the regioselectivity of electrophilic substitution.

Considering the positions on the 2,3-dimethylphenyl ring, the C-4, C-5, and C-6 positions are available for substitution. The directing effects of the existing groups would likely favor substitution at the C-4 and C-6 positions, which are para and ortho to one of the methyl groups and ortho and para to the piperidinyl nitrogen, respectively. Steric hindrance from the adjacent methyl group and the piperidine ring will also play a significant role in determining the final product distribution.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

Detailed research findings on the specific electrophilic aromatic substitution reactions for this compound are not extensively documented in publicly available literature. However, based on the general principles of electrophilic aromatic substitution, the 2,3-dimethylphenyl ring is expected to be reactive towards electrophiles, with substitution occurring at the positions most activated by the combined electronic effects of the methyl and piperidinyl groups, and least sterically hindered.

| Reaction Type | Typical Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-(2,3-dimethylphenyl)piperidin-4-one |

| Bromination | Br₂, FeBr₃ | Bromo-1-(2,3-dimethylphenyl)piperidin-4-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-1-(2,3-dimethylphenyl)piperidin-4-one |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of 1-(2,3-Dimethylphenyl)piperidin-4-one, distinct signals corresponding to the aromatic and aliphatic protons are expected. The protons on the dimethylphenyl ring would likely appear as a complex multiplet in the aromatic region (typically δ 6.8-7.3 ppm). The two methyl groups attached to the phenyl ring would each give rise to a singlet, likely in the range of δ 2.1-2.4 ppm. The protons of the piperidin-4-one ring would be found in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear around δ 3.0-3.5 ppm, while the protons on the carbons adjacent to the carbonyl group (C3 and C5) would likely resonate at approximately δ 2.5-2.8 ppm. The coupling patterns of these piperidine (B6355638) protons would provide valuable information about their spatial relationships and the ring's conformation.

The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the carbonyl carbon (C4) expected in the highly deshielded region of δ 200-210 ppm. The carbons of the aromatic ring would generate a series of signals between δ 120-150 ppm. The carbons of the piperidin-4-one ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) expected around δ 50-60 ppm and the carbons adjacent to the carbonyl group (C3 and C5) at approximately δ 40-50 ppm. The two methyl carbons on the phenyl ring would likely be observed in the range of δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 (m) | 120 - 140 |

| Aromatic C (quaternary) | - | 135 - 150 |

| Ar-CH₃ | 2.1 - 2.4 (s) | 15 - 20 |

| Piperidine H2, H6 | 3.0 - 3.5 (m) | 50 - 60 |

| Piperidine H3, H5 | 2.5 - 2.8 (m) | 40 - 50 |

| Piperidine C4 (C=O) | - | 200 - 210 |

Note: These are predicted values based on related structures. Actual experimental values may vary. s = singlet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1710-1730 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the piperidine ring and methyl groups would be observed as absorptions just below 3000 cm⁻¹. The C-N stretching of the tertiary amine within the piperidine ring would likely produce a band in the 1100-1300 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1730 | Strong, Sharp |

| Aromatic C-H | > 3000 | Medium to Weak |

| Aliphatic C-H | < 3000 | Medium to Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-N (Tertiary Amine) | 1100 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound (C₁₃H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (203.28 g/mol ).

The fragmentation pattern would likely involve characteristic cleavages of the piperidin-4-one ring and the bond connecting it to the dimethylphenyl group. Common fragmentation pathways for piperidin-4-ones include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. This could lead to the formation of fragments corresponding to the loss of CO, as well as fragments representing the dimethylphenyl cation and various fragments of the piperidine ring. Analysis of these fragment ions would further confirm the proposed structure.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Analysis of Piperidin-4-one Ring Conformations (Chair, Boat)

The six-membered piperidin-4-one ring can adopt several conformations, with the chair and boat forms being the most common. For most substituted piperidin-4-ones, the chair conformation is energetically favored as it minimizes steric strain and torsional strain. nih.govnih.govchemrevlett.comniscpr.res.in An SCXRD analysis would precisely determine the conformation of the piperidine ring in the solid state. It is highly probable that the piperidin-4-one ring in this compound adopts a chair conformation to accommodate the bulky dimethylphenyl substituent in a more stable equatorial position, thereby minimizing steric interactions.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

A Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.gov This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing. For this compound, one would expect to observe significant contributions from H···H contacts due to the abundance of hydrogen atoms. Additionally, C-H···O interactions involving the carbonyl oxygen and C-H···π interactions with the aromatic ring are likely to play a role in stabilizing the crystal structure. The analysis would provide percentages for the different types of intermolecular contacts, offering a quantitative understanding of the forces that hold the crystal together.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted piperidin-4-ones to predict their geometry, stability, and spectroscopic properties with high accuracy.

The first step in computational analysis is typically geometry optimization, which locates the minimum energy arrangement of atoms in the molecule. For 1-(2,3-Dimethylphenyl)piperidin-4-one, this process is essential to determine its most stable three-dimensional shape.

Studies on structurally similar substituted piperidin-4-one derivatives consistently show that the piperidine (B6355638) ring predominantly adopts a stable chair conformation to minimize steric strain. researchgate.netnih.gov In this conformation, substituents can occupy either axial or equatorial positions. For analogous 2,6-disubstituted piperidin-4-ones, bulky groups have been found to preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions. researchgate.net

A critical aspect of the conformational analysis for this compound is the relative orientation of the 2,3-dimethylphenyl group with respect to the piperidine ring. Molecular mechanics and semi-empirical calculations on other 4-arylpiperidines have shown a preference for a perpendicular orientation between the aryl ring and the piperidine ring. researchgate.net DFT calculations, often performed using a basis set like B3LYP/6-311++G(d,p), allow for the precise determination of bond lengths, bond angles, and torsional angles of the lowest energy conformer. ijcce.ac.irresearchgate.net Potential energy surface (PES) scans can also be performed to explore the energy landscape associated with the rotation around key dihedral angles, identifying local energy minima and the most stable conformation. researchgate.net

Table 1: Key Conformational Features of Substituted Piperidin-4-one Rings This table is generated based on findings for analogous piperidine structures.

| Feature | Predominant Conformation | Driving Force | Computational Method |

| Piperidine Ring | Chair | Minimization of steric and torsional strain | DFT, Molecular Mechanics |

| Bulky Substituents | Equatorial | Avoidance of 1,3-diaxial interactions | DFT |

| Aryl-Piperidine Orientation | Perpendicular | Steric and electronic effects | Molecular Mechanics, Semi-empirical |

Simulation of IR and NMR Spectra

Once the optimized geometry is obtained, DFT calculations can be used to simulate vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

The simulation of the IR spectrum is based on calculating the vibrational frequencies of the molecule's normal modes. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method. researchgate.net For piperidin-4-one derivatives, key vibrational modes include the C=O stretching of the ketone group, C-N stretching within the piperidine ring, and various C-H bending and stretching modes of the aromatic and aliphatic parts.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. nih.gov The computed chemical shifts are compared against an internal standard (e.g., Tetramethylsilane) to correlate them with experimental values. This comparison helps in the unambiguous assignment of signals in the experimental NMR spectra to specific atoms in this compound. The agreement between calculated and experimental spectra serves as a strong validation of the computed molecular structure. ijcce.ac.ir

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for Piperidin-4-one Analogs This table includes typical data ranges observed for similar compounds.

| Spectroscopic Data | Functional Group / Atom | Typical Calculated Value | Typical Experimental Value |

| IR Frequency (cm⁻¹) | C=O Stretch (Ketone) | ~1730-1750 cm⁻¹ | ~1710-1725 cm⁻¹ |

| C-N Stretch (Ring) | ~1100-1150 cm⁻¹ | ~1090-1140 cm⁻¹ | |

| ¹³C NMR Shift (ppm) | C=O Carbon | ~205-210 ppm | ~207-212 ppm |

| Aromatic Carbons | ~115-150 ppm | ~115-150 ppm | |

| ¹H NMR Shift (ppm) | Aromatic Protons | ~6.8-7.5 ppm | ~6.9-7.4 ppm |

| Piperidine Ring Protons | ~2.0-4.0 ppm | ~2.2-3.8 ppm |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding mode and affinity of compounds like this compound to a biological target.

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed in kcal/mol. A more negative binding energy score suggests a more favorable and stable interaction between the ligand and the receptor. nih.govnih.gov For piperidine-based compounds, a common area of investigation is their interaction with receptors such as the sigma receptors (S1R and S2R), which are implicated in various neurological processes. nih.gov

Docking studies allow for the screening of a compound against various protein targets to identify potential biological activity. wjarr.com The predicted binding affinity provides a quantitative measure to rank potential drug candidates and guide further experimental testing. nanobioletters.com For instance, in studies of piperidine derivatives targeting the S1R, compounds with high affinity showed binding energies comparable to known reference ligands. nih.gov

Table 3: Example Binding Affinity Predictions for Piperidine Analogs with a Protein Target Binding affinities are illustrative and depend on the specific ligand, protein target, and docking software used.

| Compound Type | Example Protein Target | Predicted Binding Affinity (kcal/mol) | Implication |

| Piperidine Analog 1 | Sigma-1 Receptor (S1R) | -9.5 | Strong predicted binding |

| Piperidine Analog 2 | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -8.3 | Favorable predicted binding |

| Piperidine Analog 3 | Dihydrofolate Reductase (DHFR) | -7.8 | Good predicted binding |

| Reference Ligand | Sigma-1 Receptor (S1R) | -9.8 | Benchmark for high affinity |

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding energy, docking simulations provide a detailed 3D model of the ligand-receptor complex. This model allows for the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov

Analysis of the docked pose reveals the types of non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Ionic Interactions (Salt Bridges): Strong interactions between charged groups, such as a protonated piperidine nitrogen and an acidic amino acid residue (e.g., Aspartate or Glutamate). nih.gov

π-π Stacking and π-Cation Interactions: Involving aromatic rings of the ligand and protein residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

For example, docking studies of piperidine ligands with the S1R have identified key interactions, including a salt bridge with Glu172 and additional polar interactions with Asp126, which anchor the ligand in the binding site. nih.gov Understanding these specific interactions is fundamental for structure-based drug design, as it allows for chemical modifications to the ligand to enhance its affinity and selectivity for the target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex and the stability of the binding interactions. nih.govnih.gov

An MD simulation begins with the docked ligand-protein complex and simulates its behavior in a physiological environment (e.g., in water) over a period of nanoseconds to microseconds. The trajectory from the simulation is then analyzed to assess the stability of the complex. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A low and stable RMSD value for the ligand indicates that it remains securely bound in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions can signify flexibility, which may be important for receptor function. nih.gov

Interaction Energy: The binding energy between the ligand and protein can be calculated throughout the simulation to confirm that the interaction remains favorable over time. mdpi.com

MD simulations are crucial for validating the results of molecular docking. nih.gov They confirm whether the binding pose predicted by docking is stable under dynamic conditions and can reveal conformational changes in the protein or ligand upon binding. nih.gov This provides a more realistic and comprehensive understanding of the molecular recognition process.

Table 4: Summary of Molecular Dynamics Simulation Analysis

| Analysis Metric | Information Provided | Indication of Stability |

| RMSD | Conformational stability of the protein-ligand complex over time. | Low, converging values suggest a stable complex. |

| RMSF | Flexibility of individual amino acid residues. | Identifies stable vs. flexible regions of the protein. |

| Hydrogen Bond Analysis | Persistence of specific hydrogen bonds during the simulation. | Consistently present hydrogen bonds confirm key interactions. |

| Binding Free Energy | Calculation of the overall binding strength (e.g., via MM/PBSA). | A consistently negative and favorable free energy. |

Ligand-Protein Complex Stability Assessment

Molecular dynamics (MD) simulations are a primary tool for assessing the stability of a ligand-protein complex. These simulations model the physical movements of atoms and molecules over time, providing insights into how a ligand binds to its target protein and the stability of the interaction. A stable complex is often characterized by minimal root-mean-square deviation (RMSD) of the ligand within the binding pocket and persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues.

Conformational Changes and Flexibility

The conformational flexibility of a molecule is crucial for its ability to adopt the optimal orientation for binding to a protein target. The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain. niscpr.res.in Substituents on both the nitrogen atom and the carbon atoms of the ring can influence the ring's puckering and the energetic preference for axial versus equatorial positioning of these substituents.

For this compound, the key conformational questions would involve the orientation of the 2,3-dimethylphenyl group relative to the piperidine ring and the preferred conformation of the piperidine ring itself. Conformational analysis of related 4-arylpiperidines suggests a preference for a perpendicular orientation between the aryl and piperidine rings. researchgate.net However, specific calculations of the conformational free energies for this compound have not been reported. Such studies, often employing quantum mechanics or molecular mechanics calculations, would be required to quantify the energy barriers between different conformers and identify the most stable structures. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. pharmacophorejournal.comnih.gov Once developed, a pharmacophore model can be used as a 3D query to screen large databases of virtual compounds to identify new potential hits. sciengpub.irnih.govmdpi.com

The piperidin-4-one scaffold is recognized as a versatile pharmacophore in medicinal chemistry and has been incorporated into ligands for a wide range of biological targets. nih.gov For instance, pharmacophore models have been developed for sigma receptor ligands that incorporate N-substituted piperidine moieties. researchgate.net However, no studies were found that specifically used this compound to either generate or validate a pharmacophore model. Furthermore, its inclusion and performance in virtual screening campaigns have not been documented in the available literature.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (In silico)

In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetic properties or toxicity. semanticscholar.org Numerous computational models are available to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.

While in silico ADMET studies are commonly reported for novel series of piperidin-4-one derivatives to assess their drug-like potential, specific predicted ADMET data for this compound is not available in the reviewed literature. benthamdirect.comresearchgate.netnih.govnih.gov A typical analysis would involve calculating a range of descriptors to predict its behavior in the body, which is essential for evaluating its potential as a drug candidate.

Drug-Likeness and Bioavailability Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. nih.gov This is often assessed using rule-based filters, with Lipinski's Rule of Five being the most common. researchgate.netdrugbank.com This rule states that poor oral absorption is more likely when a compound has a molecular weight over 500 Da, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. youtube.com

To assess the drug-likeness and potential oral bioavailability of this compound, its physicochemical properties would need to be calculated. While these calculations are straightforward, they have not been explicitly published in the context of a broader research study. A comprehensive assessment would typically be presented in a data table alongside other related compounds for comparison.

Table 1: Calculated Physicochemical Properties for Drug-Likeness Assessment No published experimental or validated computational studies were found for this compound to populate this table. A theoretical calculation would be required.

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | N/A | ≤ 500 g/mol | N/A |

| LogP (Octanol-Water Partition Coefficient) | N/A | ≤ 5 | N/A |

| Hydrogen Bond Donors (HBD) | N/A | ≤ 5 | N/A |

Biological Activity and Pharmacological Investigations of 1 2,3 Dimethylphenyl Piperidin 4 One Derivatives and Analogues

In Vitro Biological Screening Methodologies

The preliminary assessment of the biological activity of 1-(2,3-Dimethylphenyl)piperidin-4-one derivatives and analogues is conducted through a variety of established in vitro screening assays. These methods are crucial for identifying and characterizing the pharmacological profile of new chemical entities.

For evaluating enzyme inhibition, spectrophotometric methods are commonly employed. A notable example is the Ellman's method, used to assess acetylcholinesterase (AChE) activity. semanticscholar.org This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. nih.gov The reaction product, thiocholine, reacts with 5,5'-dithio-bis-2-nitrobenzoic acid (DTNB) to produce a yellow-colored anion, the absorbance of which is measured to determine enzyme activity. semanticscholar.orgresearchgate.net A decrease in color intensity in the presence of a test compound indicates inhibition of the enzyme. semanticscholar.org Similar spectrophotometric assays are utilized for determining the inhibition of other enzymes like dihydrofolate reductase (DHFR), α-glucosidase, and urease.

To investigate the interaction of these compounds with cellular receptors, radioligand binding assays are the gold standard. These assays measure the affinity of a ligand for a receptor by quantifying the displacement of a radioactively labeled ligand by the test compound. nih.gov This technique is instrumental in determining the binding affinities (expressed as Ki values) of piperidine (B6355638) derivatives for specific targets such as sigma (σ) and opioid receptors. frontiersin.org

For assessing the modulation of gelatinase activity, specifically Matrix Metalloproteinase-9 (MMP-9), techniques like gelatin zymography and fluorescent gelatinase assays are used. Dye-quenched gelatin substrates can be employed, which upon cleavage by MMP-9, release a fluorescent signal, allowing for the quantification of enzyme activity and its inhibition.

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been investigated for their ability to inhibit a range of enzymes implicated in various disease pathologies.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and certain amino acids. Its inhibition can lead to the arrest of cell growth, making it a key target for antimicrobial and anticancer therapies. Piperidine-based compounds have been explored as potential DHFR inhibitors. For instance, a series of 4-piperidine-based thiosemicarbazones demonstrated potent inhibitory activity against the DHFR enzyme, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. These findings suggest that the piperidine scaffold can be effectively utilized in the design of novel DHFR inhibitors.

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| 4-Piperidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 13.70 - 47.30 |

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. semanticscholar.org Inhibition of AChE is a major therapeutic strategy for managing Alzheimer's disease. semanticscholar.orgresearchgate.net Numerous studies have shown that piperidin-4-one derivatives are effective inhibitors of both AChE and the related enzyme, butyrylcholinesterase (BuChE). researchgate.net One study on a series of α,β-unsaturated carbonyl-based piperidinone derivatives found that the compounds inhibited both enzymes to varying degrees. researchgate.net Specifically, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent derivative against AChE, with an IC50 value of 12.55 µM. researchgate.net Another study synthesized two series of N-benzylpiperidines and found several compounds with higher inhibitory activity than the standard drug, galantamine, with IC50 values as low as 0.73 µM. semanticscholar.org

| Derivative | Target Enzyme | IC50 (µM) | Reference |

| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 | researchgate.net |

| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 | researchgate.net |

| N-Benzylpiperidine Derivative (5h) | Acetylcholinesterase (AChE) | 0.83 | semanticscholar.org |

| Thiazolopyrimidine Derivative (9p) | Acetylcholinesterase (AChE) | 0.73 | semanticscholar.org |

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Piperidine analogues, structurally similar to naturally occurring α-glucosidase inhibitors like nojirimycin, have shown promise in this area. Studies on phthalimide-benzenesulfonamide hybrids incorporating a piperidine ring demonstrated excellent inhibitory potential against α-glucosidase, with some derivatives being more potent than the standard drug acarbose, exhibiting IC50 values as low as 19.39 µM.

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies caused by bacteria such as Helicobacter pylori. A variety of N-substituted piperidines have been synthesized and evaluated as urease inhibitors, showing a wide range of activity with IC50 values from 31.97 µM to 254 µM. frontiersin.org This indicates that the piperidine scaffold is a viable starting point for developing new urease inhibitors.

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| Phthalimide-benzenesulfonamide-piperidine hybrids | α-Glucosidase | 19.39 - 25.57 | |

| N-Substituted Piperidines | Urease | 31.97 - 254 | frontiersin.org |

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is an enzyme involved in the degradation of the extracellular matrix. Elevated levels of MMP-9 are associated with various pathological conditions, including inflammation and cancer metastasis, making it an important therapeutic target. The activity of MMP-9 can be assessed using methods like gelatin zymography or fluorogenic substrates. While specific data on this compound is limited, related structures containing the piperidine moiety have been investigated as MMP inhibitors. For example, a barbituric acid derivative incorporating a piperidine-piperazine substituent has been shown to bind tightly to the active site of MMP-9. This suggests the potential for piperidin-4-one derivatives to be developed as modulators of MMP-9 activity.

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of this compound have been evaluated for their ability to bind to and modulate the function of various G-protein coupled receptors (GPCRs) and other receptor types. These interactions are typically quantified using radioligand binding assays to determine the affinity of the compounds for the receptor subtypes.

Piperidine derivatives have shown significant affinity for sigma (σ) receptors, which are classified into σ1 and σ2 subtypes. A study on piperidine and piperazine derivatives revealed that compounds with a piperidine moiety showed a higher binding preference for the σ1 receptor over the σ2 receptor. Another investigation into piperidine/piperazine-based compounds led to the discovery of a potent σ1 receptor agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol.

Furthermore, the piperidine scaffold is a core component of many opioid receptor ligands. Research into novel piperidine propionamide derivatives identified compounds with high affinity for both the σ1 receptor (Ki = 1.86 nM) and the µ-opioid receptor (Ki = 2.1 nM). frontiersin.org This dual activity highlights the potential of these compounds in developing treatments for conditions like neuropathic pain. frontiersin.org

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

| Piperidine Derivative (Compound 5) | Sigma-1 (σ1) | 3.64 nM | |

| Piperidine/Piperazine Derivative (Compound 1) | Sigma-1 (σ1) | 3.2 nM | |

| Piperidine Propionamide (Compound 44) | Sigma-1 (σ1) | 1.86 nM | frontiersin.org |

| Piperidine Propionamide (Compound 44) | Mu (µ) Opioid | 2.1 nM | frontiersin.org |

Neurotransmitter System Interactions (e.g., Dopaminergic Receptors D2, D4)

Analogues of this compound have demonstrated significant interactions with the dopaminergic system, particularly showing high affinity and selectivity for the dopamine D4 receptor over the D2 and D3 subtypes. This selectivity is a key area of research, as D4 receptors are implicated in various neurological and psychiatric conditions.

Research into 1,4-disubstituted aromatic piperidines and piperazines has shown that these compounds can achieve extreme selectivity for the D4 receptor. For instance, the (R)-enantiomer of 3-(3,4-dimethylphenyl)-1-propylpiperidine, an analogue, displayed an affinity for D4 receptors that was 6-fold higher than its (S)-enantiomer. nih.gov Furthermore, this (R)-enantiomer was highly selective for D4 receptors over D2 and D3 receptors, with a Ki ratio exceeding 25,000. nih.gov In contrast, the (S)-enantiomer was approximately 100-fold less selective. nih.gov

Recent studies on new piperidine-based ligands as D4 receptor antagonists have further illuminated the structure-activity relationships that govern this selectivity. It has been found that variations in the distance between key pharmacophoric features significantly affect D4 receptor affinity. For example, replacing the piperidine nitrogen atom's position in certain analogues can drastically alter D4 affinity and selectivity, in some cases enhancing D2/D4 selectivity by reducing affinity for the D2 receptor. nih.gov These findings underscore the potential of the piperidine scaffold in developing highly selective D4 receptor antagonists for conditions like glioblastoma. nih.gov

Urokinase Receptor (uPAR) Targeting

The urokinase plasminogen activator receptor (uPAR) is a key player in cancer progression and metastasis, making it a significant target for therapeutic intervention. nih.govfigshare.com Inhibition of the interaction between uPAR and its ligand, urokinase plasminogen activator (uPA), is considered a promising non-cytotoxic approach in cancer therapy aimed at blocking tumor growth and metastasis. figshare.com

While the direct targeting of uPAR by this compound derivatives is not extensively documented in current literature, the development of small molecule inhibitors for the uPA-uPAR interaction is an active area of research. Various chemical scaffolds are being explored to disrupt this protein-protein interaction. Given the demonstrated versatility of the piperidin-4-one core in targeting other biological molecules, its potential as a scaffold for designing novel uPAR inhibitors presents a compelling avenue for future investigation. The development of such inhibitors could offer new strategies for anti-metastasis therapies. nih.gov

Cytotoxic and Anti-proliferative Effects (In Vitro)

Derivatives of piperidin-4-one have been extensively studied for their cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. These compounds often exhibit selective toxicity, proving more potent against malignant cells than non-malignant cell lines. nih.govnih.gov

Anticancer Activity against Various Cell Lines (e.g., MCF-7, A549)

The anticancer potential of piperidin-4-one derivatives has been demonstrated across a broad spectrum of cancer cell lines, including those for breast, lung, colon, and other cancers. The cytotoxic activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

For example, a series of benzimidazole-piperazine hybrids were evaluated for their cytotoxic activity against human lung (A549) and breast (MCF-7) cancer cell lines. researchgate.net Many of these compounds showed significant and preferential antiproliferative effects against the A549 cell line, with IC50 values ranging from 2.8 to 7.8 μM. researchgate.net One compound, in particular, demonstrated a balanced cytotoxic effect against both A549 and MCF-7 cells, with IC50 values of 5.4 μM and 4.2 μM, respectively. researchgate.net Similarly, other studies have reported potent activity of piperidin-4-one analogues against various other cancer cell lines. nih.govnih.gov

| Compound Type | Cell Line | Cancer Type | Observed Activity (IC50/CC50) | Reference |

|---|---|---|---|---|

| Benzimidazole-piperazine hybrid | A549 | Lung Carcinoma | 2.8 - 7.8 μM | researchgate.net |

| Benzimidazole-piperazine hybrid | MCF-7 | Breast Carcinoma | 4.2 μM | researchgate.net |

| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4 | Squamous Carcinoma | Submicromolar CC50 values | nih.gov |

| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HL-60 | Leukemia | Submicromolar CC50 values | nih.govnih.gov |

| Benzimidazole derivative (se-182) | A549 | Lung Carcinoma | 15.80 µg/mL | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 | Breast Carcinoma | Potent activity reported | jksus.org |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The cytotoxic effects of piperidin-4-one derivatives are often mediated through the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle in cancer cells.

Studies on various analogues have shown that these compounds can trigger apoptosis through multiple pathways. For instance, certain benzimidazole-piperazine hybrids induce cleavage of PARP-1 and activation of caspase 7, leading to nuclear fragmentation and apoptotic cell death. researchgate.net Other research on piperine, an alkaloid containing a piperidine ring, demonstrated that it induces apoptosis in melanoma cells, an effect associated with the cleavage of Caspase-3 and PARP. nih.gov Similarly, novel benzimidazole derivatives have been shown to induce apoptosis in breast, ovarian, and lung cancer cells. mdpi.com

In addition to inducing apoptosis, these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. Piperine was found to arrest melanoma cells in the G1 phase, which correlated with the downregulation of cyclin D1 and induction of p21. nih.gov Other derivatives have been shown to cause cell cycle arrest at the G2/M phase in colorectal and non-small lung carcinoma cells. nih.gov The ability to arrest the cell cycle is a key mechanism of anticancer drugs, and compounds that effectively halt progression at the S, G1, and G2 phases are considered promising cytotoxic agents. mdpi.comresearchgate.net

Antimicrobial Activity

Piperidin-4-one derivatives have been recognized for their significant antimicrobial properties, exhibiting activity against a wide range of pathogenic microorganisms. biomedpharmajournal.orgresearchgate.net The heterocyclic piperidine ring is a common feature in many pharmaceutically important molecules, and its derivatives have been explored for the development of new antibacterial and antifungal agents. biomedpharmajournal.org

Antibacterial Spectrum

The antibacterial activity of this compound analogues has been evaluated against both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can be effective against various clinically relevant bacterial strains.

For instance, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have demonstrated good activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis when compared to the standard drug ampicillin. biomedpharmajournal.org In another study, a series of substituted piperidin-4-one oxime ethers were synthesized and tested, with one compound, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime, exhibiting good antibacterial properties against Bacillus subtilis. nih.gov The antibacterial efficacy of these compounds often depends on the specific substitutions on the piperidine ring.

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | biomedpharmajournal.org |

| Piperidin-4-one oxime ethers | Bacillus subtilis | - | nih.gov |

| 2,6 disubstituted piperidine-4-one | Staphylococcus aureus, Bacillus subtilis | - | researchgate.net |

| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivatives | Staphylococcus aureus | Enterobacter sp. | yu.edu.jo |

| N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonae | researchgate.net |

Antifungal Spectrum

Derivatives of piperidin-4-one have demonstrated notable antifungal activity against a range of pathogenic fungi. Studies have shown that the introduction of a thiosemicarbazone group to the piperidin-4-one structure can significantly enhance its antifungal properties. biomedpharmajournal.org A series of synthesized 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were screened for their in vitro antifungal activity against several fungal strains. biomedpharmajournal.org

The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds. All tested compounds, including various derivatives (1a-6b), showed activity against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org Notably, the thiosemicarbazone derivatives of piperidin-4-one exhibited very high antifungal activity when compared to the parent piperidine-4-one compounds, suggesting the thiosemicarbazone moiety is crucial for the enhanced effect. biomedpharmajournal.org Another study also confirmed that a newly synthesized series of 2,6 disubstituted piperidine-4-one derivatives exhibited promising antifungal activity. researchgate.net

Further research into other heterocyclic compounds containing moieties structurally related to piperidin-4-one has also shown significant antifungal potential. For instance, newly synthesized 1,2,4-oxadiazole derivatives demonstrated significant activity against several plant pathogenic fungi, including Rhizoctonia solani and Colletotrichum capsica. mdpi.com Similarly, novel 2-oxazoline derivatives have been shown to inhibit various Candida species, a common cause of fungal infections in humans. mdpi.com

Table 1: Antifungal Activity of Piperidin-4-one Derivatives

| Compound Type | Fungal Species | Activity Level | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant | biomedpharmajournal.org |

| 2,6 disubstituted piperidine-4-one derivatives | Aspergillus niger, Candida albicans | Promising | researchgate.net |

| 1,2,4-Oxadiazole derivatives | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | Significant | mdpi.com |

| 2-Oxazoline derivatives | Candida species | Active | mdpi.com |

Antiviral Properties

The piperidine scaffold is a key component in the development of antiviral agents. Research into N-substituted piperidine derivatives has revealed their potential against various viruses. In one study, newly synthesized piperidine derivatives were tested for their in vitro antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus on an MDCK cell model. mdpi.com The results indicated that all the tested substances were effective against the influenza A/H1N1 virus, showing efficacy comparable to commercially available drugs like oseltamivir at similar or lower concentrations. mdpi.com

Furthermore, a class of 1,4,4-trisubstituted piperidines was identified as potent inhibitors of coronavirus replication. nih.gov These compounds were evaluated against Human Coronavirus 229E (HCoV-229E), and the most effective molecules were also found to be active against SARS-CoV-2. nih.gov Mechanistic studies suggest that these inhibitors act during the stage of viral polyprotein processing and the beginning of viral RNA synthesis, potentially by inhibiting the main protease (Mpro) of the virus. nih.gov

Computational studies have also been employed to screen for potential antiviral agents among structural analogues of existing drugs. A library of compounds, including structural analogues of known RNA-dependent RNA polymerase (RdRp) inhibitors, was screened to identify potential inhibitors of SARS-CoV-2 RdRp. nih.gov This screening identified several promising compounds that could serve as potential therapeutics for COVID-19. nih.gov

Anti-inflammatory and Analgesic Potential

Piperidine and its derivatives have been recognized for their potential as anti-inflammatory and analgesic agents. pjps.pk Synthetic quaternary salts of alkyl piperidine with various phenacyl bromides were investigated for their analgesic activity using the tail immersion method. pjps.pk Several of these compounds demonstrated a significant analgesic effect, with some showing higher potency and a longer duration of action compared to the standard drug pethidine. pjps.pk

In other studies, piperazine derivatives, which share a similar heterocyclic core, have also been shown to possess anti-inflammatory and anti-nociceptive effects. nih.gov For example, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced licking time in both the neurogenic and inflammatory phases of the formalin test and increased the latency to thermal stimulus in the tail flick and hot plate tests, indicating central analgesic mechanisms. nih.gov This compound also reduced paw edema and cell migration in models of inflammation. nih.gov

The anti-inflammatory potential of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) contain heterocyclic scaffolds to enhance their activity. nih.gov Research on pyridazinone derivatives, which are structurally related to piperidinones, has also shown that these compounds can exhibit significant analgesic and anti-inflammatory activities. researchgate.net

Neuroprotective Effects

Analogues of this compound have been investigated for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

Neuroinflammation, often mediated by the activation of microglia, is a key factor in the progression of many neurodegenerative disorders. nih.gov Derivatives based on structures like 3,4-dihydronaphthalen-1(2H)-one have been synthesized and evaluated as potential inhibitors of nuclear factor kappa B (NF-кB), a key regulator of the inflammatory response. nih.gov One such derivative, compound 6m, was found to significantly decrease the phosphorylation of IκBα and NF-кB p65, thereby inhibiting the NF-кB signaling pathway in lipopolysaccharide-stimulated BV2 microglia cells. nih.gov This inhibition prevented the polarization of microglia towards a pro-inflammatory M1 phenotype. nih.gov

Piperine, an alkaloid containing a piperidine ring, has also been shown to exert protective effects on dopaminergic neurons through anti-inflammatory mechanisms. In a mouse model of Parkinson's disease, piperine treatment reduced the number of activated microglia and the expression of the pro-inflammatory cytokine IL-1β. nih.gov

Oxidative stress is another critical factor contributing to neuronal damage in neurodegenerative diseases. Piperidine-containing compounds have been explored for their antioxidant properties. scispace.com Piperidine nitroxides, such as Tempamine and Tempace, have been studied for their ability to counteract cytotoxicity induced by oxidative agents like doxorubicin and hydrogen peroxide. nih.gov The structure of the substituent at the 4-position of the piperidine ring appears to be a crucial determinant of their biological activity. nih.gov

In the context of Parkinson's disease models, piperine has demonstrated antioxidant effects. nih.gov It was shown to mitigate oxidative stress induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that causes parkinsonism in animal models. nih.gov Furthermore, piperine analogues have been synthesized and evaluated for their neuroprotective effects against hydrogen peroxide-induced damage in neuron-like PC12 cells. nih.gov The protective mechanism of some of these analogues was linked to the activation of the Nrf2 pathway and the upregulation of related antioxidant enzymes. nih.gov

The aggregation of amyloid-β (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. nih.govresearchgate.net Several studies have focused on developing compounds that can inhibit this process. A cyclopentanone derivative, 2-(hydroxyl-(3-nitrophenyl)methyl)cyclopentanone (3NCP), was shown to significantly reduce the formation of beta-amyloid plaques in the brain tissues of a 5xFAD mouse model of Alzheimer's disease. mdpi.com This effect was associated with a reduction in the expression of β-secretase (BACE-1), the enzyme that initiates the production of Aβ peptides. mdpi.com

Multi-target-directed ligands have also been designed to tackle the multifaceted nature of Alzheimer's disease. By combining an N,N'-disubstituted piperazine anti-amyloid scaffold with an acetylcholinesterase inhibition property, researchers developed hybrid molecules. nih.gov The most promising of these compounds was able to reduce both amyloid pathology and Tau pathology, as well as ameliorate memory impairments in a preclinical model of the disease. nih.govresearchgate.net These compounds were shown to inhibit the release of Aβ peptides in vitro. nih.gov

Table 2: Investigated Neuroprotective Mechanisms

| Mechanism | Key Findings | Model System | Reference |

|---|---|---|---|

| Modulation of Neuroinflammatory Responses | Inhibition of NF-кB signaling pathway, reduced microglia activation and pro-inflammatory cytokine expression. | BV2 microglia cells, MPTP mouse model | nih.govnih.gov |

| Protection Against Oxidative Stress | Counteracted cytotoxicity from oxidative agents, activated Nrf2 pathway and antioxidant enzymes. | B14 cells, PC12 cells, MPTP mouse model | nih.govnih.govnih.gov |

| Amyloid Plaque Formation Reduction | Reduced beta-amyloid plaque formation, inhibited BACE-1 expression and Aβ peptide release. | 5xFAD mouse model, preclinical AD models | mdpi.comnih.govresearchgate.net |

Modulation of Cellular Signaling Pathways (e.g., ERK, HIF1α, NF-κB)

Derivatives and analogues of this compound have been the subject of pharmacological investigations to determine their impact on crucial cellular signaling pathways. These pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade involving Extracellular signal-Regulated Kinase (ERK), the hypoxia-inducible factor 1-alpha (HIF1α) pathway, and the Nuclear Factor-kappa B (NF-κB) signaling cascade, are fundamental in regulating cellular processes such as proliferation, survival, inflammation, and response to stress. Alterations in these pathways are frequently implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention.

NF-κB Signaling Pathway

A notable analogue, 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24), has been identified as a potent inhibitor of the NF-κB signaling pathway. Research has demonstrated that EF24 exerts its inhibitory effects through direct action on the IκB kinase (IKK) complex. In the canonical NF-κB pathway, IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process liberates NF-κB, allowing its translocation to the nucleus to initiate the transcription of target genes.

Studies have shown that EF24 effectively blocks the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of NF-κB. The inhibitory potency of EF24 on the NF-κB pathway has been found to be significantly greater than that of curcumin, a natural compound also known for its NF-κB inhibitory properties.

The mechanism of EF24's action on the NF-κB pathway is summarized in the table below:

| Compound | Target | Mechanism of Action | Effect on NF-κB Pathway |

| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | IκB kinase (IKK) | Direct inhibition of IKK activity, preventing the phosphorylation and degradation of IκBα. | Potent inhibition of NF-κB nuclear translocation and downstream signaling. |

ERK Signaling Pathway

In contrast to its potent effects on the NF-κB pathway, investigations into the impact of the analogue EF24 on the ERK signaling pathway have yielded different results. Studies have indicated that EF24 does not inhibit the TNF-α-induced activation of ERK. This suggests a degree of selectivity in the modulatory effects of this particular piperidin-4-one analogue, with a pronounced action on the NF-κB cascade and a lack of significant interference with the ERK pathway.

HIF1α Signaling Pathway

Research into other piperidine derivatives has revealed a modulatory role in the HIF1α signaling pathway. A series of N-(piperidin-4-yl)benzamide derivatives have been synthesized and evaluated for their effects on HIF-1α. In contrast to the inhibitory actions of EF24 on the NF-κB pathway, certain compounds from this series were found to induce the expression of the HIF-1α protein. This induction also led to the upregulation of downstream target genes, such as p21, and an increase in the expression of cleaved caspase-3, which is involved in promoting apoptosis in tumor cells.

The findings for these N-(piperidin-4-yl)benzamide derivatives are detailed below:

| Compound Series | Target Pathway | Observed Effect | Downstream Consequences |

| N-(piperidin-4-yl)benzamide derivatives | HIF1α Signaling | Induction of HIF-1α protein expression. | Upregulation of p21 and cleaved caspase-3, promoting tumor cell apoptosis. |

These findings highlight the diverse pharmacological activities of this compound derivatives and analogues, with different structural modifications leading to distinct effects on key cellular signaling pathways. While some analogues are potent inhibitors of pro-inflammatory pathways like NF-κB, others can activate pathways such as HIF1α, which are involved in cellular responses to hypoxia and cancer progression.

Structure Activity Relationship Sar and Mechanistic Insights

Impact of the 2,3-Dimethylphenyl Substituent on Biological Activity

The 2,3-dimethylphenyl group, attached to the nitrogen of the piperidine (B6355638) ring, plays a crucial role in modulating the molecule's interaction with its biological targets. The presence and positioning of these methyl groups on the phenyl ring introduce specific steric and electronic effects that can significantly influence binding affinity and efficacy.

The ortho- and meta-positioning of the methyl groups create a unique steric hindrance that can dictate the preferred orientation of the phenyl ring relative to the piperidine core. This steric bulk can influence how the molecule fits into a receptor's binding pocket, potentially enhancing selectivity for a particular target over others. For instance, in the context of opioid receptors, the substitution pattern on the N-aryl group is a critical determinant of agonist versus antagonist activity. While direct studies on the 2,3-dimethylphenyl variant are not extensively documented in publicly available literature, research on related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that even subtle changes to the N-substituent can dramatically alter pharmacological properties. researchgate.net

Furthermore, the electronic effects of the two methyl groups, which are weakly electron-donating, can subtly modify the basicity of the piperidine nitrogen. This, in turn, can affect the strength of ionic interactions with acidic residues within a receptor's active site, a common feature in ligand-receptor binding.

Influence of Substituents on the Piperidin-4-one Ring on Efficacy and Selectivity

The piperidin-4-one ring serves as a versatile scaffold that can be modified at various positions to fine-tune the pharmacological profile of the molecule. The introduction of substituents on the carbon atoms of the piperidine ring can have a profound impact on both the potency and selectivity of the compound.

Studies on a wide range of piperidine derivatives have demonstrated that the size, stereochemistry, and electronic nature of these substituents are critical. For example, the addition of methyl groups at the 3 and 4 positions of the piperidine ring in 4-(3-hydroxyphenyl)piperidines has been shown to be a key factor in determining whether the compound acts as an opioid receptor agonist or antagonist. researchgate.net Specifically, the presence of both 3- and 4-methyl substituents can lead to potent opioid receptor antagonists. researchgate.net The removal or alteration of these methyl groups often results in a shift towards agonist or mixed agonist-antagonist activity. researchgate.net

The carbonyl group at the 4-position of the piperidine ring is a key functional feature. It can act as a hydrogen bond acceptor, forming crucial interactions with receptor sites. Modifications at this position, such as reduction to a hydroxyl group or conversion to an oxime, would significantly alter the molecule's polarity and hydrogen bonding capabilities, thereby impacting its biological activity. Research on related 4-anilidopiperidines has shown that the nature of the substituent at the 4-position is a critical determinant of analgesic potency. nih.gov

Interactive Table: Impact of Piperidine Ring Substitutions on Opioid Receptor Activity in Analogous Scaffolds.

| Substitution Pattern | Resulting Activity | Reference |

| trans-3,4-dimethyl | Pure Opioid Antagonist | researchgate.net |

| 4-methyl removed | Opioid Antagonist | researchgate.net |